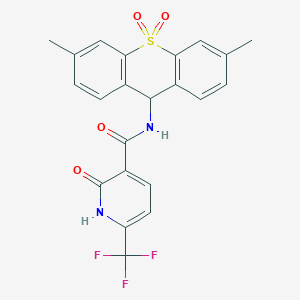
Mmp-9-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mmp-9-IN-8 is a compound known for its inhibitory effects on matrix metalloproteinase-9 (MMP-9). Matrix metalloproteinase-9 is an enzyme involved in the degradation of the extracellular matrix, playing a crucial role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression .
Métodos De Preparación
The synthesis of Mmp-9-IN-8 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
Mmp-9-IN-8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mmp-9-IN-8 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of matrix metalloproteinase-9 and its effects on various biochemical pathways. In biology, it is used to investigate the role of matrix metalloproteinase-9 in tissue remodeling, inflammation, and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for diseases involving excessive matrix metalloproteinase-9 activity, such as cancer and inflammatory diseases. In industry, it is used in the development of new drugs and therapeutic strategies targeting matrix metalloproteinase-9 .
Mecanismo De Acción
Mmp-9-IN-8 exerts its effects by binding to the active site of matrix metalloproteinase-9, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial for processes such as tissue remodeling, inflammation, and cancer progression. The molecular targets and pathways involved include the extracellular matrix components, cytokines, and chemokines that are regulated by matrix metalloproteinase-9 activity .
Comparación Con Compuestos Similares
Mmp-9-IN-8 is unique compared to other matrix metalloproteinase-9 inhibitors due to its specific binding affinity and selectivity for matrix metalloproteinase-9. Similar compounds include other matrix metalloproteinase inhibitors, such as batimastat and marimastat, which also target matrix metalloproteinase-9 but may have different binding properties and selectivity profiles .
Propiedades
Fórmula molecular |
C20H21F4N7O |
|---|---|
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[7-methyl-4-(4-methylpiperazin-1-yl)pyrrolo[2,3-d]pyrimidin-2-yl]urea |
InChI |
InChI=1S/C20H21F4N7O/c1-29-7-9-31(10-8-29)17-13-5-6-30(2)16(13)26-18(27-17)28-19(32)25-12-3-4-15(21)14(11-12)20(22,23)24/h3-6,11H,7-10H2,1-2H3,(H2,25,26,27,28,32) |
Clave InChI |
FYIUOTTYVXNBEW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC(=NC3=C2C=CN3C)NC(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12375868.png)


![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)









![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
